molecular formula C8H14ClNO2 B2594115 2-Amino-2-(3-bicyclo[3.1.0]hexanyl)acetic acid;hydrochloride CAS No. 2361645-03-4

2-Amino-2-(3-bicyclo[3.1.0]hexanyl)acetic acid;hydrochloride

Cat. No.: B2594115
CAS No.: 2361645-03-4
M. Wt: 191.66
InChI Key: DJOZXROJFAEDTG-UHFFFAOYSA-N
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Description

“2-Amino-2-(3-bicyclo[3.1.0]hexanyl)acetic acid;hydrochloride” is a compound with a molecular weight of 191.66 . Its IUPAC name is 2-amino-2-(bicyclo[3.1.0]hexan-3-yl)acetic acid hydrochloride .


Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes, which are part of the structure of this compound, can be achieved via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, and it has been reported to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO2.ClH/c9-7(8(10)11)6-2-4-1-5(4)3-6;/h4-7H,1-3,9H2,(H,10,11);1H . This indicates that the compound contains 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom .

Scientific Research Applications

Conformational Analysis and Biological Activity

Bicyclo[3.1.0]hexane and its heteroanalogues, including structures related to 2-Amino-2-(3-bicyclo[3.1.0]hexanyl)acetic acid;hydrochloride, have garnered interest due to their diverse biological activities. These structures serve as conformationally locked analogues of nucleoside building blocks and are used in the synthesis of bioactive compounds, novel materials, and catalysts. Notably, these compounds exhibit a range of biological activities, such as acting as inhibitors of proline metabolism and components of broad-spectrum antibiotics like trovafloxacin. The design of such compounds aims to lock the bioactive unit in a specific conformation to enhance activity or specificity (Jimeno et al., 2011).

Synthesis and Reactivity

The synthesis and reactivity of compounds containing the bicyclo[3.1.0]hexane core have been extensively studied. One example is the synthesis of the "most twisted amide," highlighting the unique properties of these bicyclic structures. The ability of these compounds to undergo reversible hydrolysis and their use in generating novel materials through multicomponent syntheses demonstrate the versatility of the bicyclo[3.1.0]hexane framework in synthetic chemistry (Kirby et al., 2001).

Polymer Science and Material Chemistry

Bicyclo[3.1.0]hexanyl derivatives have found applications in polymer science and material chemistry. For instance, amino acid-derived norbornene monomers, which share structural features with this compound, have been polymerized to form novel amphiphilic block copolymers. These polymers can form reverse micelles, illustrating the potential of these structures in creating materials with unique properties (Sutthasupa et al., 2008).

Chiral Separation and Analytical Chemistry

In analytical chemistry, derivatives of bicyclo[3.1.0]hexane have been explored for their potential in chiral separation. The use of specific bicyclic structures as chiral stationary phases in chromatography demonstrates the utility of these compounds in resolving enantiomers, a crucial aspect in the development of pharmaceuticals and fine chemicals (Ma & Ito, 1995).

Properties

IUPAC Name

2-amino-2-(3-bicyclo[3.1.0]hexanyl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-7(8(10)11)6-2-4-1-5(4)3-6;/h4-7H,1-3,9H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOZXROJFAEDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(C2)C(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361645-03-4
Record name 2-amino-2-{bicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride
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